molecular formula C9H13ClFNO B2442723 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1051919-28-8

2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

Cat. No. B2442723
CAS RN: 1051919-28-8
M. Wt: 205.66
InChI Key: QAEIAJVRAPETIT-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride” is a chemical compound with the CAS Number: 263409-81-0 . It has a molecular weight of 191.63 . The compound is typically stored at room temperature and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FNO.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4H,5-6,10H2;1H . This indicates that the compound consists of a fluorophenoxy group attached to an ethanamine group, along with a hydrochloride group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.63 . It is a white to yellow powder or crystals and is typically stored at room temperature .

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) derivatives, related in structure to 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride, have been explored as fluorescent chemosensors. These chemosensors can detect a wide array of analytes, including metal ions (Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), and neutral molecules (mandelic acid, cysteine, glutathione), across various pH regions. The high selectivity and sensitivity of DFP-based chemosensors underscore their potential in scientific research, particularly in the development of novel chemosensors for diverse analytes (Roy, 2021).

Environmental Monitoring and Remediation

Phenoxy herbicides, chemically related to this compound, have been extensively studied for their sorption to soil, organic matter, and minerals. Research indicates that soil organic matter and iron oxides are crucial sorbents for these herbicides. Such studies are pivotal in understanding the environmental fate of phenoxy herbicides and developing effective strategies for mitigating their impact on ecosystems (Werner, Garratt, & Pigott, 2012).

Synthesis of Pharmaceuticals

2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), showcases the application of fluoro-phenoxy derivatives in pharmaceutical synthesis. The development of practical synthesis methods for such compounds is crucial for large-scale production, highlighting the importance of research in this area for the pharmaceutical industry (Qiu et al., 2009).

Aquatic Environment Impact

The occurrence and fate of parabens, compounds related by their phenolic nature to this compound, in aquatic environments have been reviewed. Despite effective removal from wastewater, parabens persist in the environment, indicating the need for continued research into their impact on aquatic ecosystems and potential for bioaccumulation (Haman et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-fluorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEIAJVRAPETIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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